molecular formula C16H15F3N2O3S B2838117 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine CAS No. 2380144-35-2

3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine

Cat. No.: B2838117
CAS No.: 2380144-35-2
M. Wt: 372.36
InChI Key: NIWGTJGFXBDFBR-UHFFFAOYSA-N
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Description

3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group, a sulfonylazetidine moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the azetidine ring, introduction of the trifluoromethyl group, and subsequent coupling with the pyridine moiety. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine: The final step involves coupling the azetidine intermediate with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The sulfonylazetidine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-({1-[2-(Trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methoxy)pyridine is unique due to the combination of its trifluoromethyl, sulfonylazetidine, and pyridine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

3-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)14-5-1-2-6-15(14)25(22,23)21-9-12(10-21)11-24-13-4-3-7-20-8-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGTJGFXBDFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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